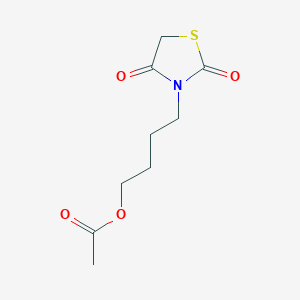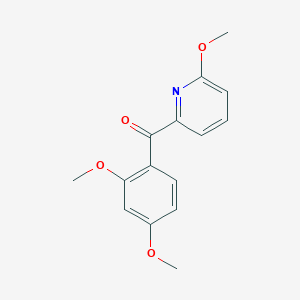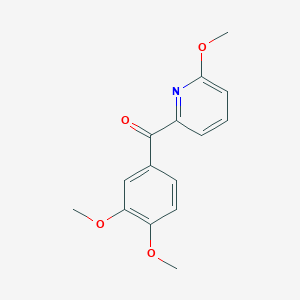
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
Overview
Description
“4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate” is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 . It’s used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as thiazolidine-2,4-dione derivatives, often involves reactions like Knoevenagel condensation . In some cases, the alkoxycarbonyl group is removed upon heating in acetic acid with catalysts like methylamine or piperidine .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate” can be represented by the SMILES string O=C(CS1)N(CC(OCC)=O)C1=O .
Scientific Research Applications
Medicinal Chemistry: Antidiabetic Agents
Thiazolidine derivatives have been extensively studied for their antidiabetic properties. They act as peroxisome proliferator-activated receptor (PPAR) agonists, which play a crucial role in the regulation of glucose and lipid metabolism . The modification of the thiazolidine ring has led to the development of several antidiabetic drugs, highlighting the significance of this scaffold in medicinal chemistry.
Pharmacology: Antimicrobial and Antitubercular Activity
In pharmacology, thiazolidine derivatives exhibit potent antimicrobial and antitubercular activities. They have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis, the causative agent of tuberculosis . This makes them valuable candidates for the development of new antibiotics and antitubercular agents.
Biochemistry Research: Enzyme Inhibition
In biochemistry, these compounds are used to study enzyme inhibition mechanisms. They serve as inhibitors for various enzymes, such as Zmp1, which is involved in the immune response to bacterial infection . By inhibiting such enzymes, thiazolidine derivatives can modulate biological pathways, making them useful tools in biochemical research.
Agriculture: Fungicidal Properties
Thiazolidine derivatives have been evaluated for their fungicidal activity against plant pathogens such as Rhizoctonia solani and Alternaria solani . Their application in agriculture could lead to the development of new fungicides that help protect crops from fungal diseases.
Environmental Science: Green Chemistry
The synthesis of thiazolidine derivatives has been explored using greener pathways to address environmental and health concerns associated with traditional chemical synthesis . This approach aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and the generation of waste.
Industrial Applications: Catalysts and Intermediates
In industrial chemistry, thiazolidine derivatives are used as catalysts and intermediates in the synthesis of other chemical compounds . Their unique chemical properties make them suitable for various chemical reactions, contributing to the production of materials and chemicals.
properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQNXLXCKTRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C(=O)CSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246159 | |
| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate | |
CAS RN |
1251922-53-8 | |
| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)











